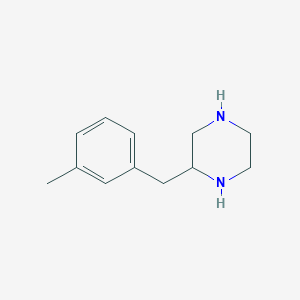![molecular formula C17H15NO3 B12598371 (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate CAS No. 889118-11-0](/img/structure/B12598371.png)
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate is a chemical compound with the molecular formula C17H15NO3 It is known for its unique structure, which includes a cyanophenyl group and a hydroxymethylphenyl group connected by a methyl acetate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyanophenyl group produces an amine.
Aplicaciones Científicas De Investigación
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, while the hydroxymethylphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate: The enantiomer of the compound with different stereochemistry.
(S)-(3-Cyanophenyl)[4-(methoxymethyl)phenyl]methyl acetate: A similar compound with a methoxy group instead of a hydroxymethyl group.
Propiedades
Número CAS |
889118-11-0 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
[(S)-(3-cyanophenyl)-[4-(hydroxymethyl)phenyl]methyl] acetate |
InChI |
InChI=1S/C17H15NO3/c1-12(20)21-17(15-7-5-13(11-19)6-8-15)16-4-2-3-14(9-16)10-18/h2-9,17,19H,11H2,1H3/t17-/m0/s1 |
Clave InChI |
ZKEMPZYSUFEEDU-KRWDZBQOSA-N |
SMILES isomérico |
CC(=O)O[C@@H](C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N |
SMILES canónico |
CC(=O)OC(C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


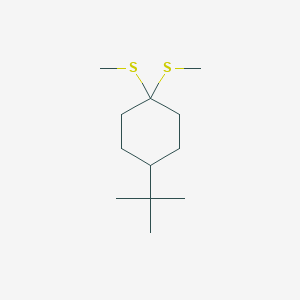
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
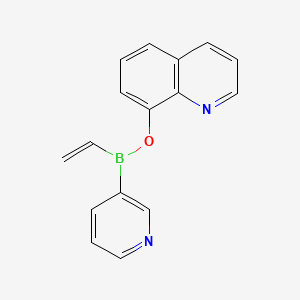
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
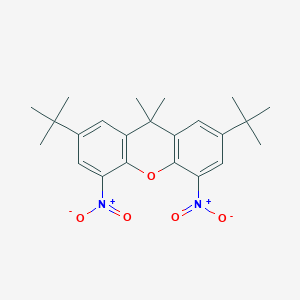
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
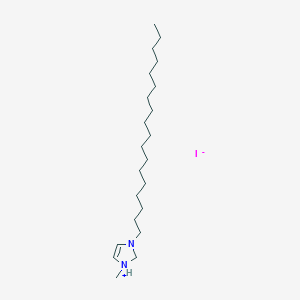
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
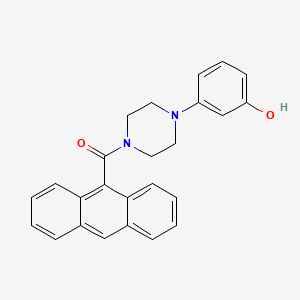
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
